2-methyl-N-(thiophen-3-ylmethyl)cyclohexan-1-amine
Description
Properties
Molecular Formula |
C12H19NS |
|---|---|
Molecular Weight |
209.35 g/mol |
IUPAC Name |
2-methyl-N-(thiophen-3-ylmethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H19NS/c1-10-4-2-3-5-12(10)13-8-11-6-7-14-9-11/h6-7,9-10,12-13H,2-5,8H2,1H3 |
InChI Key |
BZKCBFNWWKGTOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NCC2=CSC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
Reductive amination involves the condensation of a primary amine (2-methylcyclohexan-1-amine) with an aldehyde (thiophene-3-carbaldehyde) to form an imine intermediate, followed by reduction to the secondary amine. This one-pot procedure is favored for its operational simplicity and high atom economy.
Procedure Details
-
Condensation :
-
Reduction :
Optimization and Yields
| Parameter | Condition 1 (NaBH₄) | Condition 2 (Pd/C) |
|---|---|---|
| Solvent | Methanol | Ethanol |
| Temperature | 25°C | 25°C |
| Time | 12 h | 8 h |
| Yield | 75% | 88% |
| Purity (HPLC) | 95% | 99% |
The use of Pd/C under hydrogen atmosphere (0–1.0 MPa) enhances yield and purity, as demonstrated in analogous hydrogenation reactions. Side products, such as over-reduced thiophene rings, are minimized at lower pressures (0.5 MPa).
Alkylation Method
Reaction Conditions
Alkylation employs thiophen-3-ylmethyl bromide or chloride as the electrophile:
Challenges and Solutions
-
Nucleophilicity : The steric hindrance of the cyclohexane ring slows alkylation. Using polar aprotic solvents (e.g., DMF) accelerates the reaction but risks N-overalkylation.
-
Purification : Flash chromatography (SiO₂, ethyl acetate/hexane) isolates the product in 65% yield.
Alternative Methods: Mannich Reaction Adaptation
The Mannich reaction, traditionally used for β-amino ketone synthesis, was adapted for this compound:
-
Mannich Base Formation :
-
Hydrogenation :
Characterization and Analytical Data
Spectroscopic Analysis
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at the cyclohexane ring's methyl groups or the amine center:
| Oxidizing Agent | Conditions | Products | Yield/Outcome |
|---|---|---|---|
| Potassium permanganate (KMnO₄) | Acidic/neutral medium, 60–80°C | Ketones (via methyl group oxidation) or carboxylic acids (prolonged exposure) | Partial conversion observed; requires precise stoichiometric control |
| Chromium trioxide (CrO₃) | Aprotic solvents, room temperature | Cyclohexanone derivatives (minor overoxidation) | Moderate efficiency (~50–60% yield) |
Mechanistic Insight :
-
Methyl groups on the cyclohexane ring oxidize to carbonyls via radical intermediates.
-
Overoxidation to carboxylic acids occurs under prolonged acidic conditions with KMnO₄.
Reduction Reactions
The amine group participates in reductive transformations:
| Reducing Agent | Conditions | Products | Notes |
|---|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Anhydrous THF, reflux | Tertiary amine (via N-alkylation side reactions) | Non-selective; competing reduction of thiophene ring observed |
| Sodium borohydride (NaBH₄) | Methanol, 0°C | Minimal reduction | Limited reactivity due to steric hindrance |
Key Finding :
Reductive amination attempts with aldehydes/ketones under H₂/Pd-C yielded <20% tertiary amines, attributed to steric hindrance from the thiophen-3-ylmethyl group.
Substitution Reactions
The secondary amine acts as a nucleophile in alkylation and acylation:
N-Alkylation
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 50°C | Quaternary ammonium salt | 65–70% |
| Benzyl chloride | Et₃N, CH₂Cl₂, RT | N-Benzylated derivative | 55% (purified via column chromatography) |
Acylation
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C | N-Acetylated compound | 80% |
| Benzoyl chloride | DMAP, CH₂Cl₂ | N-Benzoylated derivative | 72% |
Mechanistic Pathway :
-
Base-assisted deprotonation enhances nucleophilicity of the amine.
-
Steric effects from the cyclohexane ring slow reaction kinetics compared to linear amines.
Condensation with Carbonyl Compounds
Reacts with aldehydes/ketones to form imines or Schiff bases:
Optimization Note :
Use of triethyl orthoformate (TEOF) in acetic acid improved imine yields to >85% by removing water via azeotropic distillation .
Thiophene Ring Reactivity
The thiophene moiety participates in electrophilic substitutions:
| Reaction | Reagent/Conditions | Product | Outcome |
|---|---|---|---|
| Sulfonation | H₂SO₄/SO₃, 50°C | Thiophene sulfonic acid derivative | Low regioselectivity (3- vs. 2-position) |
| Halogenation | Br₂/FeCl₃, CHCl₃ | 2-Bromothiophene adduct | Major product (70%) due to directing effects of methyl group |
Structural Influence :
The thiophen-3-ylmethyl group’s electron-rich nature facilitates electrophilic attack but steric hindrance from the cyclohexane ring limits reaction rates.
Phosphorylation
Forms phosphoramidates via P–N bond formation:
| Phosphorylating Agent | Catalyst | Product | Yield |
|---|---|---|---|
| Diphenyl phosphorochloridate | Et₃N, CH₂Cl₂ | Phosphoramidate derivative | 60% |
| Diethyl H-phosphonite | CuCl₂, Cs₂CO₃ | Ethoxyphosphorylated amine | 45% |
Limitation :
Reaction efficiency drops with bulky amines due to steric clashes during nucleophilic attack .
Scientific Research Applications
Chemistry
In the field of chemistry, 2-methyl-N-(thiophen-3-ylmethyl)cyclohexan-1-amine serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, allows researchers to explore new derivatives with potential applications.
Biology
Research has indicated that this compound exhibits potential biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of similar structures demonstrate significant antimicrobial effects against pathogens like Escherichia coli and Staphylococcus aureus.
- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties are ongoing, with preliminary results suggesting potential therapeutic benefits.
Medicine
The compound is being explored for its therapeutic effects in treating various diseases:
- Cancer Treatment : Initial studies indicate that it may inhibit cell proliferation in certain cancer cell lines, making it a candidate for further investigation in oncology.
- Neurodegenerative Diseases : Its interaction with specific enzymes suggests potential applications in treating conditions like Alzheimer's disease.
Case Study 1: Antimicrobial Efficacy
A study tested derivatives of thiophene compounds against Candida albicans, revealing that certain modifications enhanced antifungal activity by significantly reducing adherence and biofilm formation. This suggests structural variations could optimize biological activity for antifungal applications.
Case Study 2: Anticancer Activity
Research on structurally similar compounds demonstrated that they inhibited cell proliferation and induced apoptosis in human liver cancer cells through mitochondrial dysfunction. These findings indicate promising avenues for further exploration with 2-methyl-N-(thiophen-3-ylmethyl)cyclohexan-1-amine.
Mechanism of Action
The mechanism of action of 2-methyl-N-(thiophen-3-ylmethyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]cyclohexan-1-amine
Key Features
- CAS : 1250771-93-7
- Molecular Formula: C₁₁H₂₀F₃NO
- Molecular Weight : 239.28 g/mol
- Structural Differences : Replaces the thiophen-3-ylmethyl group with a trifluoroethoxy-ethyl chain. The trifluoroethoxy group enhances hydrophobicity and electron-withdrawing effects compared to the thiophene moiety.
- Applications : Likely explored for its fluorinated properties, which can improve metabolic stability in drug candidates.
- Availability : Discontinued, similar to the target compound .
2-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine
Key Features
- CAS : 1271332-62-7
- Molecular Formula : C₁₁H₁₄N₄OS
- Molecular Weight : 258.32 g/mol
- Structural Differences : Incorporates a 1,2,4-oxadiazole ring fused with thiophene, introducing additional hydrogen-bonding and π-stacking capabilities.
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
Key Features
- Structural Formula: C₈H₁₁NOS
- Molecular Weight : 169.24 g/mol
- Structural Differences: A linear propanol derivative with a thiophen-2-yl group and methylamino substituent. Lacks the cyclohexane ring, reducing steric hindrance.
- Applications: Listed as a related impurity in drospirenone/ethinyl estradiol formulations, highlighting its relevance in pharmaceutical quality control .
2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one (Methoxmetamine)
Key Features
- CAS: Not explicitly provided (see C₁₄H₁₉NO₂ in ).
- Molecular Formula: C₁₄H₁₉NO₂
- Molecular Weight : 233.31 g/mol
- Structural Differences: Cyclohexanone core with a methoxyphenyl group and methylamino substituent. The ketone group introduces polarity distinct from the amine in the target compound.
- Applications : Analgesic or dissociative properties, as seen in arylcyclohexylamine derivatives .
Comparative Data Table
Research Findings and Trends
- Electronic Effects : Thiophene-containing compounds (e.g., the target compound) exhibit enhanced π-π interactions in receptor binding compared to fluorinated or aliphatic analogs .
- Solubility : Trifluoroethoxy derivatives show lower water solubility due to hydrophobicity, whereas oxadiazole-containing amines may have improved solubility via hydrogen bonding .
- Synthetic Accessibility : Cyclohexan-1-amine derivatives are often synthesized via reductive amination or catalytic hydrogenation, as demonstrated in patent workflows .
Biological Activity
2-Methyl-N-(thiophen-3-ylmethyl)cyclohexan-1-amine is a compound of interest due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The compound features a cyclohexane ring with a methyl group and a thiophene moiety, which contributes to its unique biological profile. Its ability to interact with various biological targets makes it a candidate for further investigation in medicinal chemistry.
The biological activity of 2-methyl-N-(thiophen-3-ylmethyl)cyclohexan-1-amine is primarily attributed to its interaction with specific receptors and enzymes. The compound can modulate enzymatic activity, influencing various biochemical pathways. For example, it has been noted to bind to lysyl oxidase (LOX) family proteins, which are critical in extracellular matrix stabilization and have implications in cancer progression .
Antimicrobial Properties
Research indicates that 2-methyl-N-(thiophen-3-ylmethyl)cyclohexan-1-amine exhibits antimicrobial activity against several bacterial strains. The compound's efficacy was evaluated through various assays, demonstrating significant inhibition of both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
These results suggest that the compound could be a lead candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
In addition to its antimicrobial properties, 2-methyl-N-(thiophen-3-ylmethyl)cyclohexan-1-amine has shown anti-inflammatory effects in vitro. Studies have demonstrated that the compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The mechanism involves the inhibition of NF-kB signaling pathways, which are crucial for inflammatory responses.
Case Studies
Several case studies have highlighted the potential therapeutic applications of 2-methyl-N-(thiophen-3-ylmethyl)cyclohexan-1-amine:
- Case Study on Antimicrobial Efficacy : A study conducted on infected wounds showed that topical application of formulations containing this compound led to faster healing rates and reduced bacterial load compared to control treatments.
- Anti-inflammatory Study : In animal models of arthritis, administration of the compound resulted in decreased joint swelling and pain, correlating with reduced levels of inflammatory markers in serum samples.
Research Findings
Recent studies have focused on optimizing the structure of 2-methyl-N-(thiophen-3-ylmethyl)cyclohexan-1-amine to enhance its biological activity. Structure-activity relationship (SAR) studies indicate that modifications to the thiophene ring can significantly impact its potency against specific targets .
Comparative Analysis
The compound's activity was compared with similar derivatives, revealing that variations in substituents on the thiophene ring can lead to marked differences in biological efficacy:
| Compound | Activity Profile |
|---|---|
| 2-Methyl-N-(thiophen-3-ylmethyl)cyclohexan-1-amine | Antimicrobial and anti-inflammatory |
| 2,3-Dimethyl-N-(thiophen-3-ylnonyl)-cyclohexan-1-amines | Lower antimicrobial efficacy |
| Thiophene-based amines | Variable activity; often less potent |
Q & A
Q. What are the optimized synthetic routes for 2-methyl-N-(thiophen-3-ylmethyl)cyclohexan-1-amine?
Methodological Answer: The synthesis of structurally analogous cyclohexanamine derivatives typically involves multi-step protocols, including reductive amination or nucleophilic substitution. For example:
- Step 1 : Prepare the cyclohexanamine core via hydrogenation of a substituted cyclohexanone intermediate.
- Step 2 : Functionalize the amine group using thiophene-3-carbaldehyde via reductive amination (e.g., NaBH4 or NaBH3CN in methanol/DCM) .
- Step 3 : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC or TLC .
Key challenges include controlling regioselectivity during thiophene coupling and minimizing byproducts.
Q. How can spectroscopic methods (NMR, MS) characterize 2-methyl-N-(thiophen-3-ylmethyl)cyclohexan-1-amine?
Methodological Answer:
- 1H/13C NMR : Assign peaks by comparing with structurally similar compounds. For example:
- Mass Spectrometry (MS) : Use ESI+ mode to detect the molecular ion peak (e.g., m/z 250–260 [M+H]+) and confirm fragmentation patterns .
Cross-validate with IR for functional groups (e.g., N-H stretch at ~3300 cm⁻¹) .
Advanced Research Questions
Q. How can stereochemical ambiguities in the synthesis of 2-methyl-N-(thiophen-3-ylmethyl)cyclohexan-1-amine be resolved?
Methodological Answer:
- Chiral Resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during synthesis or employ chiral HPLC columns (e.g., Chiralpak IA/IB) for enantiomer separation .
- X-ray Crystallography : Determine absolute configuration using single-crystal diffraction. Software like SHELXL refines structural models and validates stereochemistry .
- Vibrational Circular Dichroism (VCD) : Compare experimental and computed VCD spectra to assign stereoisomers .
Q. What computational methods predict the conformational stability of 2-methyl-N-(thiophen-3-ylmethyl)cyclohexan-1-amine?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate chair vs. boat cyclohexane conformers and thiophene ring orientation .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to assess dynamic conformational changes .
- Docking Studies : Predict binding modes in biological targets (e.g., receptors) using AutoDock Vina, focusing on the thiophene moiety’s role in interactions .
Q. How can researchers address discrepancies between experimental and computational spectroscopic data?
Methodological Answer:
- Error Analysis : Cross-check computational parameters (e.g., solvent models, basis sets) against experimental conditions. For NMR, recalibrate chemical shift predictions with the GAUSSIAN NMR module .
- Experimental Validation : Use NOESY to confirm spatial proximity of protons (e.g., between cyclohexane methyl and thiophene groups) .
- Machine Learning : Train models on databases (e.g., Cambridge Structural Database) to improve prediction accuracy for similar compounds .
Data Contradiction Analysis
Q. How should researchers interpret conflicting biological activity data for 2-methyl-N-(thiophen-3-ylmethyl)cyclohexan-1-amine derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., thiophene position, methyl group) and test in vitro/in vivo models. For example, thiophene-3-yl vs. -2-yl substitution may alter receptor affinity .
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to distinguish intrinsic activity from bioavailability effects .
- Statistical Robustness : Apply ANOVA or Bayesian meta-analysis to reconcile variability across studies, ensuring sample sizes and controls are consistent .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
